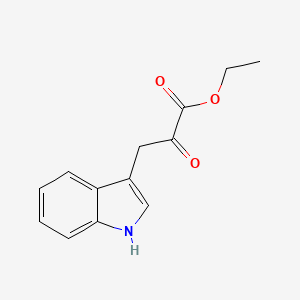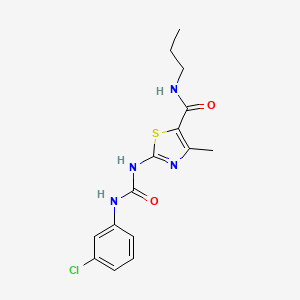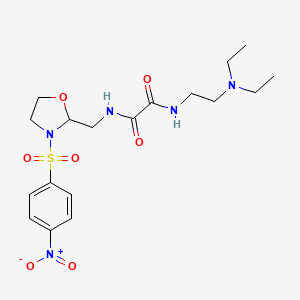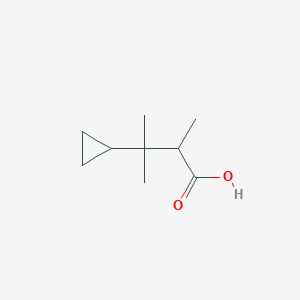![molecular formula C23H24N2OS2 B2879155 2-((2,5-dimethylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 877652-92-1](/img/structure/B2879155.png)
2-((2,5-dimethylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to the class of thieno[3,2-d]pyrimidin-4-ones . These compounds are known for their significant antimycobacterial activity against Mycobacterium tuberculosis . They have been studied as potential antitubercular agents .
Synthesis Analysis
Thieno[3,2-d]pyrimidin-4-ones can be synthesized through various methods. One such method involves the oxidative cyclocondensation of cyclic thio-and selenoureas . Another method involves the Pd-catalyzed carbonylation of 4-chlorothieno[3,2-d]pyrimidines .
Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidin-4-ones consists of a thiophene ring fused with a pyrimidine ring . The thiophene ring with excess π-electron density facilitates reactions, while the pyrimidine ring with diminished π-electron density hinders it .
Chemical Reactions Analysis
Thieno[3,2-d]pyrimidin-4-ones can undergo various chemical reactions. For instance, 2-thioxothieno[2,3-d]pyridimin-4-ones were converted into previously unreported 7H,13H-[1,2,4]thiadiazolo[3,2-b:5,4-b′]bis .
Wissenschaftliche Forschungsanwendungen
Antitubercular Agents
Thieno[3,2-d]pyrimidin-4(3H)-ones have been synthesized and evaluated for their potential as antitubercular agents. Some derivatives have shown significant activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG, with minimal cytotoxicity against human cell lines . This suggests their potential in developing new treatments for tuberculosis.
Antimicrobial Activity
Derivatives of thieno[3,2-d]pyrimidin-4(3H)-ones have been found to possess antimicrobial activity. An efficient method for synthesizing novel substituted thieno[3,2-d]pyrimidine-4-carboxylic acids has led to compounds with antimicrobial activity against Pseudomonas aeruginosa, comparable to the reference drug streptomycin . This highlights their relevance in creating new antimicrobial drugs.
Fungicidal Applications
The structural analogs of thieno[3,2-d]pyrimidin-4(3H)-ones have been designed and synthesized with fungicidal activity in mind. Using bioisosterism principles, these compounds have shown excellent fungicidal activity, which could be beneficial in agricultural sciences to protect crops from fungal diseases .
CNS Disorders
Thieno[3,2-d]pyrimidin-4(3H)-ones have been used as intermediates in the synthesis of GABA B receptor modulators. These modulators are potentially useful for treating central nervous system disorders, indicating the compound’s role in neuropharmacology .
Anticancer Research
Some thieno[3,2-d]pyrimidin-4(3H)-one derivatives have demonstrated anticancer properties. Their ability to inhibit the growth of cancer cells makes them a subject of interest in oncological research to develop new chemotherapeutic agents .
Anti-inflammatory and Analgesic Properties
Research has also identified anti-inflammatory and analgesic activities in thieno[3,2-d]pyrimidin-4(3H)-one derivatives. These properties suggest their potential use in developing new medications for pain management and inflammation control .
Wirkmechanismus
Target of Action
The primary targets of this compound are Mycobacteria , including Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . These bacteria are the causative agents of tuberculosis, a serious infectious disease. The compound exhibits significant antimycobacterial activity against these strains .
Result of Action
The compound’s antimycobacterial activity results in the inhibition of Mycobacteria growth . This could potentially lead to the clearance of the bacterial infection in a host organism. The compound was also found to be non-cytotoxic against four cell lines, suggesting a degree of selectivity in its action .
Eigenschaften
IUPAC Name |
2-[(2,5-dimethylphenyl)methylsulfanyl]-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2OS2/c1-16-8-9-17(2)19(14-16)15-28-23-24-20-11-13-27-21(20)22(26)25(23)12-10-18-6-4-3-5-7-18/h3-9,14H,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPFWFWHPLPEEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC3=C(C(=O)N2CCC4=CC=CC=C4)SCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2,5-dimethylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-((2,6-Dimethylmorpholino)(4-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2879077.png)

![N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2879081.png)
![2-[2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]isoindole-1,3-dione](/img/structure/B2879082.png)

![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2879085.png)
![N-(4-methylbenzyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2879087.png)
![6-[(4-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime](/img/structure/B2879088.png)
![N-(2,4-dimethoxyphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2879090.png)
![(E)-4-(Dimethylamino)-N-[2-phenyl-2-(1H-1,2,4-triazol-5-yl)ethyl]but-2-enamide](/img/structure/B2879091.png)

![(4-(4-(1H-pyrrol-1-yl)benzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2879093.png)
